molecular formula C18H14F3NO2 B288042 2-(Methylamino)-7-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one

2-(Methylamino)-7-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one

Cat. No. B288042
M. Wt: 333.3 g/mol
InChI Key: OMBMSKYKLFKUDF-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylamino)-7-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one, commonly known as MAT or MAT2203, is a novel antifungal drug that has attracted the attention of researchers due to its potential therapeutic benefits. MAT is a cyclic heptatriene compound that is structurally related to amphotericin B, a widely used antifungal drug.

Mechanism of Action

The exact mechanism of action of MAT is not fully understood, but it is believed to disrupt fungal membrane integrity by binding to ergosterol, a key component of fungal cell membranes. This leads to the formation of pores in the membrane, which results in the leakage of intracellular contents and ultimately leads to fungal cell death.
Biochemical and Physiological Effects:
MAT has been shown to have low toxicity and is well-tolerated in animal studies. It has also been found to have good pharmacokinetic properties, with high bioavailability and a long half-life. MAT has been shown to be effective in treating both systemic and topical fungal infections.

Advantages and Limitations for Lab Experiments

MAT has several advantages as a research tool, including its broad-spectrum antifungal activity, low toxicity, and good pharmacokinetic properties. However, its high cost and limited availability may be a limitation for some researchers.

Future Directions

There are several potential future directions for research on MAT. One area of interest is the development of new formulations of MAT that can improve its pharmacokinetic properties and increase its efficacy. Another area of interest is the study of the synergistic effects of MAT with other antifungal drugs, which may lead to the development of more effective combination therapies. Finally, the development of new methods for the synthesis of MAT may lead to increased availability and lower costs, making it more accessible to researchers.

Synthesis Methods

MAT is synthesized through a multistep process that involves the condensation of 2,4,6-cycloheptatrien-1-one with 3-(4-trifluoromethylphenyl)acrylic acid, followed by the addition of methylamine. The final product is obtained after several purification and isolation steps.

Scientific Research Applications

MAT has been extensively studied for its antifungal properties and has shown promising results in preclinical studies. It has been found to be effective against a range of fungal infections, including those caused by Candida and Aspergillus species. MAT has also been shown to have synergistic effects when combined with other antifungal drugs, such as fluconazole and voriconazole.

properties

Product Name

2-(Methylamino)-7-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one

Molecular Formula

C18H14F3NO2

Molecular Weight

333.3 g/mol

IUPAC Name

2-(methylamino)-7-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C18H14F3NO2/c1-22-15-5-3-2-4-14(17(15)24)16(23)11-8-12-6-9-13(10-7-12)18(19,20)21/h2-11H,1H3,(H,22,24)/b11-8+

InChI Key

OMBMSKYKLFKUDF-DHZHZOJOSA-N

Isomeric SMILES

CNC1=CC=CC=C(C1=O)C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F

SMILES

CNC1=CC=CC=C(C1=O)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

CNC1=CC=CC=C(C1=O)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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